molecular formula C15H16N2O3 B405702 N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline

N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline

Cat. No.: B405702
M. Wt: 272.3g/mol
InChI Key: PUGDKZBPMHPDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline: is an organic compound with the molecular formula C15H16N2O3 It is a derivative of aniline, where the aniline ring is substituted with a methoxy group (m-Anisyl), a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline typically involves the nitration of m-Anisidine followed by a coupling reaction with 2-methyl aniline. The nitration process introduces the nitro group into the aromatic ring, and the coupling reaction forms the final product. Common reagents used in these reactions include nitric acid for nitration and various catalysts for the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.3g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline

InChI

InChI=1S/C15H16N2O3/c1-11-8-13(17(18)19)6-7-15(11)16-10-12-4-3-5-14(9-12)20-2/h3-9,16H,10H2,1-2H3

InChI Key

PUGDKZBPMHPDOZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC(=CC=C2)OC

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC(=CC=C2)OC

solubility

1.3 [ug/mL]

Origin of Product

United States

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